N'-(2-methyl-3-piperidin-1-ylpropanoyl)adamantane-1-carbohydrazide
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Overview
Description
N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE typically involves the reaction of adamantane-1-carbonyl chloride with 2-methyl-3-(piperidin-1-yl)propanehydrazide. The reaction is carried out in dichloromethane at room temperature in the presence of a base such as triethylamine, yielding the desired product with satisfactory yields (52–87%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane moiety makes it a potential candidate for antiviral and antimicrobial agents.
Materials Science: Its rigid structure can be utilized in the design of novel materials with specific mechanical properties.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance binding affinity and stability, making the compound effective in its biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-acyl Anabasine Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Cytisine Derivatives: Similar in structure and also exhibit significant biological activities.
Uniqueness
N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is unique due to its combination of the adamantane moiety with a piperidine ring, providing a balance of rigidity and flexibility. This structural uniqueness contributes to its potential in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C20H33N3O2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N'-(2-methyl-3-piperidin-1-ylpropanoyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C20H33N3O2/c1-14(13-23-5-3-2-4-6-23)18(24)21-22-19(25)20-10-15-7-16(11-20)9-17(8-15)12-20/h14-17H,2-13H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
NPWDQTZKIPSCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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